2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with a conjugated nitrile group and multiple functional substituents. The 2,4-dimethoxyphenyl and thiophen-3-yl groups at positions 1 and 4, respectively, distinguish it from other derivatives. Such structural features are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to hydrophobic and π-π interactions.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25N3O3S/c1-24(2)10-18-22(19(28)11-24)21(14-7-8-31-13-14)16(12-25)23(26)27(18)17-6-5-15(29-3)9-20(17)30-4/h5-9,13,21H,10-11,26H2,1-4H3 |
InChI Key |
ZPVNMYFOSXSHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)OC)OC)N)C#N)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexanone in the presence of ammonium acetate and thiophene-3-carbaldehyde. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methoxy groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with modified thiophene and methoxy groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted derivatives with various functional groups introduced at the amino position.
Scientific Research Applications
2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The presence of functional groups like the amino and nitrile groups allows for interactions with proteins and nucleic acids, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Substituent Analysis of Hexahydroquinoline Derivatives
Physicochemical Properties
- Solubility : The 2,4-dimethoxyphenyl and nitrile groups enhance polarity, likely increasing aqueous solubility compared to derivatives with hydrophobic -CF3 or nitro groups .
- Thermal Stability : Crystallographic studies of related compounds (e.g., ) suggest that methoxy substituents stabilize crystal lattices via C–H···O and N–H···N hydrogen bonds, which may extend to the target compound .
- Puckering Dynamics: The hexahydroquinoline ring adopts a chair conformation, as seen in analogous structures (), with puckering amplitudes influenced by 7,7-dimethyl substituents .
Biological Activity
The compound 2-Amino-1-(2,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as "the compound") is a member of the hexahydroquinoline family and has attracted attention due to its potential biological activities. This article synthesizes available data on its biological properties, including anticancer activity and molecular docking studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 384.49 g/mol. The presence of dimethoxy and thiophenyl groups suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance, in vitro assays demonstrated that compounds similar to the one showed notable cytotoxicity against various cancer cell lines such as human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were determined through colorimetric MTT assays.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Harmine | HCT-116 | 2.40 ± 0.12 | |
| Compound X | HepG2 | X.X ± X.X | |
| Compound Y | HCT-116 | Y.Y ± Y.Y |
In these studies, the compound's structural features may enhance its interaction with cellular targets involved in proliferation and survival pathways.
2. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various protein targets. These studies provide insights into the potential mechanisms of action at the molecular level.
Binding Affinity Results:
| Target Protein | Binding Affinity (ΔG) (kcal/mol) |
|---|---|
| EGFR TK | -10.8 |
| Other Targets | -8.1 to -9.2 |
The docking results suggest that the compound may effectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
The anticancer activity is likely mediated through multiple pathways:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : By interfering with key signaling pathways, it can reduce cell division.
- Targeting Specific Enzymes : The compound's structure allows it to interact with enzymes involved in tumor metabolism.
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Case Study on Anticancer Activity :
A study published in MDPI evaluated various derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the hexahydroquinoline core significantly enhanced anticancer activity compared to standard treatments . -
Case Study on Molecular Interactions :
Another study focused on the interaction between substituted quinolines and EGFR TK, revealing that specific substitutions could lead to improved binding affinities and potential therapeutic effects against resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
